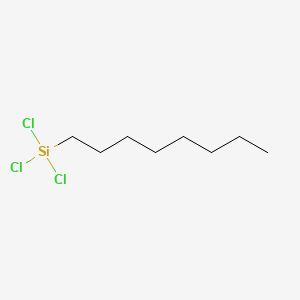

Tricloro(octil)silano

Descripción general

Descripción

Synthesis Analysis

The synthesis of trichloro(octyl)silane and related compounds typically involves reactions such as salt elimination or coupling reactions. For instance, starting from trichloro(phenylethyl)silane, differently fluorinated triaryl(phenylethyl)silanes can be synthesized via salt elimination reactions, highlighting a methodology that could be adapted for octyl variants (Linnemannstöns et al., 2020). Similarly, the synthesis of multifunctional (chloromethyl)silanes demonstrates the versatility of silane chemistry in producing compounds with varied functional groups, which could be applied to the synthesis of trichloro(octyl)silane (Daiß et al., 2004).

Molecular Structure Analysis

The molecular structure of silane compounds, including trichloro(octyl)silane, can be elucidated through techniques such as X-ray diffraction analysis. For example, the study of triaryl(phenylethyl)silanes revealed structures determined by intramolecular interactions and the degree of fluorination, which impacts the overall molecular architecture (Linnemannstöns et al., 2020). This suggests that the structural analysis of trichloro(octyl)silane could reveal unique features depending on its specific substituents and interactions.

Chemical Reactions and Properties

Trichloro(octyl)silane participates in various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, the activation of nitriles by trichloro[2‐(dialkylphosphanyl)imidazol‐1‐yl]silanes to yield dinuclear pentacoordinate silicon(IV) complexes highlights the potential of trichloro(octyl)silane in forming complex structures through silicon-mediated activation (Junold et al., 2012).

Physical Properties Analysis

The physical properties of trichloro(octyl)silane, such as phase behavior and surface morphology, can be studied using techniques like Brewster angle microscopy and atomic force microscopy. Research on trichloro(octadecyl)silane has shown the formation of condensed phase domains and micro-domains, suggesting that similar studies on trichloro(octyl)silane could reveal detailed insights into its surface characteristics and interactions (Iimura & Kato, 1998).

Chemical Properties Analysis

The chemical properties of trichloro(octyl)silane, such as its reactivity and stability, are crucial for its application in synthesis and materials science. For example, the study of tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis reveals the potential for trichloro(octyl)silane in similar reactions, emphasizing its role in organic transformations and bond formation (Ballestri et al., 1991).

Aplicaciones Científicas De Investigación

Creación de Superficies Hidrófobas

Tricloro(octil)silano: (OTS) se utiliza ampliamente para crear superficies hidrófobas debido a su capacidad de formar un enlace covalente con los grupos hidroxilo presentes en varios sustratos. Esto da como resultado superficies que repelen el agua, lo que puede ser beneficioso para los recubrimientos anticorrosivos, las superficies autolimpiables y en dispositivos microfluídicos donde el control del movimiento de fluidos es esencial .

Catalizador en la Descomposición del Ozono y el Dióxido de Nitrógeno

Las superficies de óxido de magnesio (MnO₂)/óxido de aluminio (Al₂O₃) funcionalizadas con OTS se han utilizado como catalizadores en la descomposición del ozono (O₃) y el dióxido de nitrógeno (NO₂). Esta aplicación es particularmente relevante en los esfuerzos de remediación ambiental para reducir los contaminantes en la atmósfera .

Transistores de Efecto de Campo Orgánicos (OFET)

La modificación de la superficie del óxido de silicio (SiO₂), que se utiliza en la fabricación de OFET de pentaceno, es otra aplicación significativa de OTS. Al alterar las propiedades de la superficie, OTS puede mejorar el rendimiento de los OFET, que son componentes críticos en la electrónica flexible y los sensores .

Producción de Silicio Policristalino

En la producción de silicio policristalino, que es un material clave para los paneles solares y los dispositivos semiconductores, OTS juega un papel en la síntesis de triclorosilano. Este proceso es vital para crear silicio de alta pureza para la industria electrónica .

Recubrimientos Hidrófobos en Madera

OTS se puede utilizar para silanizar nanofibras de poli(alcohol de vinilo) (PVA)/nanosílica (SiO₂), que a su vez pueden proporcionar un recubrimiento hidrófobo en superficies de madera. Dichos recubrimientos son valiosos para proteger la madera de la humedad y prolongar su vida útil .

Desarrollo de Dieléctricos de Puerta de Transistores de Efecto de Campo Orgánicos (OFET)

OTS también se emplea como una monocapa autoensamblada (SAM) en la superficie de los dieléctricos de puerta de sílice (SiO₂) en el desarrollo de OFET. Esta aplicación es crucial para el avance de la electrónica orgánica, donde los OFET sirven como bloques de construcción fundamentales .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for Trichloro(octyl)silane were not found in the search results, it is noted that OTS is used in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . This suggests potential future applications in the fields of microelectronics and organic electronics.

Relevant Papers One paper discusses the use of OTS in the fabrication of microfluidic devices and in the surface modification of silicon oxide used in the fabrication of pentacene organic field effect transistors . Another paper discusses the slide electrification of drops at low velocities on OTS coated glass surfaces .

Propiedades

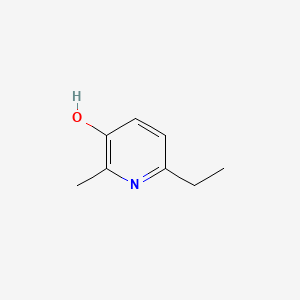

IUPAC Name |

trichloro(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUVCPBWWSUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029269 | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley] | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232 °C | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.073 g/mL | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming liquid, Water-white liquid | |

CAS RN |

5283-66-9 | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/octyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV18I1WCU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trichloro(octyl)silane interact with its target and what are the downstream effects?

A1: Trichloro(octyl)silane (C₈H₁₇Cl₃Si) primarily interacts with surfaces containing hydroxyl groups (-OH), such as those found on glass, metal oxides, and certain polymers. The mechanism of interaction involves hydrolysis of the silane's chlorine groups (-Cl) in the presence of moisture, forming silanol groups (Si-OH) [, , , , ]. These silanol groups then undergo condensation reactions with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process leads to the formation of a self-assembled monolayer (SAM) of Trichloro(octyl)silane molecules on the surface [, ].

- Enhanced Corrosion Resistance: On aluminum alloys, Trichloro(octyl)silane coatings act as a barrier, limiting water access and surface interactions, thus enhancing corrosion protection [].

- Improved Anti-Reflective Properties: In mesoporous antireflective coatings, Trichloro(octyl)silane grafting on pore walls mitigates capillary condensation, ensuring robust operation even at high humidity [].

- Enhanced Oil-Water Separation: Modification of poly(ethylene terephthalate) track-etched membranes with Trichloro(octyl)silane increases their hydrophobic properties, facilitating the separation of oil-water emulsions [].

Q2: What is the structural characterization of Trichloro(octyl)silane?

A2:

- Spectroscopic Data: While specific spectroscopic data is not provided in the abstracts, characterization techniques like FTIR (Fourier-Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray spectroscopy) are commonly used to confirm the presence and study the properties of Trichloro(octyl)silane coatings [, , , ].

Q3: What is the material compatibility and stability of Trichloro(octyl)silane coatings?

A3: Trichloro(octyl)silane demonstrates compatibility with various materials including glass, metal oxides like titanium dioxide and zirconium dioxide, aluminum alloys, and polymers like poly(ethylene terephthalate) [, , ]. The stability of the formed coatings varies depending on the substrate and environmental conditions. Research shows:

- Thermal Stability: Superhydrophobic aluminum alloy surfaces modified with Trichloro(octyl)silane exhibited remarkable thermal stability up to 375 °C for 20 minutes [].

- Chemical Stability: Cerium oxide coatings on aluminum, further modified with Trichloro(octyl)silane, showcased impressive chemical stability under acidic and alkaline conditions and during immersion in corrosive 3.5 wt % NaCl solution for over two days [].

- Humidity Resistance: Functionalized mesoporous antireflective coatings maintained their anti-reflection performance even at high humidity levels, demonstrating minimal transmittance decrease [].

Q4: What are the alternatives and substitutes for Trichloro(octyl)silane and how do they compare?

A4: While the provided abstracts don't directly compare Trichloro(octyl)silane with alternatives, research suggests other materials for hydrophobic surface modification:

- Other Alkylsilanes: Compounds like trichloro(octadecyl)silane, with longer alkyl chains, can lead to greater hydrophobicity compared to Trichloro(octyl)silane [].

- Fluoroalkylsilanes: Perfluoroalkylsilanes are known for their exceptional hydrophobicity and oleophobicity. One study found comparable contact angles and tribological properties between surfaces modified with Trichloro(octyl)silane and a perfluoroalkylsilane [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)

![2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218724.png)